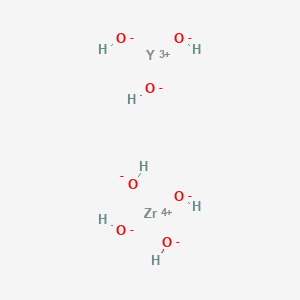
Yttrium zirconium(4+) hydroxide (1/1/7)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yttrium zirconium(4+) hydroxide (1/1/7) is a compound that combines yttrium, zirconium, and hydroxide ions in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions
Yttrium zirconium(4+) hydroxide can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. One common method involves the co-precipitation of yttrium and zirconium salts in an alkaline medium, followed by aging and calcination to obtain the desired compound .
Industrial Production Methods
In industrial settings, the preparation of yttrium zirconium(4+) hydroxide often involves large-scale co-precipitation processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of high-purity products .
化学反应分析
Types of Reactions
Yttrium zirconium(4+) hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both yttrium and zirconium ions.
Common Reagents and Conditions
Common reagents used in reactions with yttrium zirconium(4+) hydroxide include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving yttrium zirconium(4+) hydroxide depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides of yttrium and zirconium, while reduction reactions may produce lower oxidation state compounds .
科学研究应用
Yttrium zirconium(4+) hydroxide has a wide range of scientific research applications:
作用机制
The mechanism by which yttrium zirconium(4+) hydroxide exerts its effects is primarily related to its ability to interact with other chemical species and materials. The compound’s molecular targets and pathways involve the coordination of yttrium and zirconium ions with various ligands, leading to the formation of stable complexes and the promotion of specific chemical reactions .
相似化合物的比较
Similar Compounds
Yttria-stabilized zirconia (YSZ): A well-known compound used in solid oxide fuel cells and thermal barrier coatings.
Zirconium hydroxide: Used in catalysis and as a precursor for zirconium-based materials.
Yttrium hydroxide: Employed in various applications, including luminescent materials and catalysts.
Uniqueness
Yttrium zirconium(4+) hydroxide is unique due to its specific combination of yttrium and zirconium ions, which imparts distinct properties and enhances its performance in various applications. Its ability to form stable complexes and promote specific reactions sets it apart from other similar compounds .
属性
CAS 编号 |
194351-64-9 |
|---|---|
分子式 |
H7O7YZr |
分子量 |
299.18 g/mol |
IUPAC 名称 |
yttrium(3+);zirconium(4+);heptahydroxide |
InChI |
InChI=1S/7H2O.Y.Zr/h7*1H2;;/q;;;;;;;+3;+4/p-7 |
InChI 键 |
FVPMPWKTWOILGX-UHFFFAOYSA-G |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Y+3].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
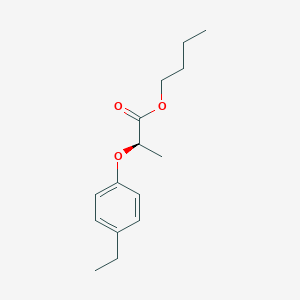
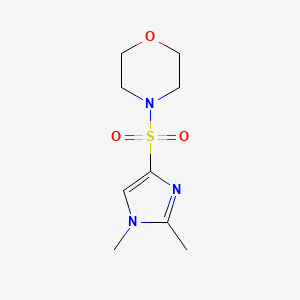
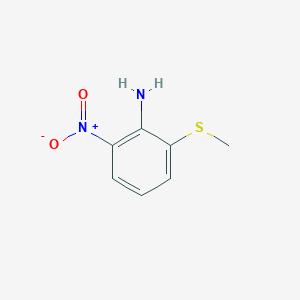
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)

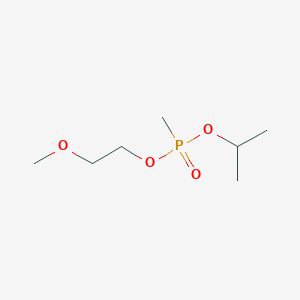
![2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine](/img/structure/B12578371.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)
![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)

![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
